Zonampanel, also known as YM872, is a highly potent and selectively engineered competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. Structurally characterized by an acetic acid side chain at position 1 of an imidazole-substituted quinoxalinedione framework, this compound was specifically developed to overcome the severe physicochemical limitations of early-generation glutamate receptor blockers. For procurement and laboratory selection, Zonampanel’s defining value lies in its exceptional aqueous solubility at neutral pH, which allows for high-concentration formulation without the risk of precipitation. This makes it a highly reliable benchmark material for in vivo neuroprotection studies, stroke modeling, and complex electrophysiological assays where stable, high-dose aqueous delivery is a strict requirement [1].
Substituting Zonampanel with classic first-generation AMPA antagonists, such as NBQX or YM90K, introduces critical points of failure in both formulation and in vivo application. First-generation quinoxalinediones suffer from extremely poor aqueous solubility (typically around 0.1 mg/mL), which severely restricts their maximum deliverable dose in aqueous media. When generic substitutes like NBQX are administered intravenously or used in high-concentration perfusion systems, they rapidly precipitate. In animal models, this crystallization occurs within the renal tubules, causing severe nephrotoxicity that confounds systemic safety data and limits the therapeutic time window. Zonampanel’s structural modifications bypass this solubility barrier, ensuring that researchers do not lose expensive animal cohorts to precipitation-induced renal failure or experience blocked microfluidic perfusion lines during in vitro assays[1].
Zonampanel demonstrates an exceptional increase in aqueous solubility compared to legacy in-class comparators. In Britton-Robinson buffer at neutral pH, Zonampanel achieves a solubility of 83 mg/mL. In direct contrast, the predecessor compound YM90K reaches only 0.096 mg/mL, and the widely used NBQX is similarly limited to approximately 0.1 mg/mL. This represents a 500- to 1000-fold improvement in aqueous solubility [1].
| Evidence Dimension | Aqueous solubility at neutral pH |
| Target Compound Data | 83 mg/mL |
| Comparator Or Baseline | YM90K and NBQX (~0.1 mg/mL) |
| Quantified Difference | 500- to 1000-fold higher solubility |
| Conditions | Britton-Robinson buffer, neutral pH |
Enables the preparation of stable, high-concentration stock solutions and intravenous formulations without the risk of nephrotoxic precipitation or equipment blockage.
Zonampanel provides highly selective competitive antagonism at the AMPA receptor, preventing off-target confounding in complex neural assays. It inhibits [3H]AMPA binding with a potent Ki value of 0.096 µM. Crucially, it exhibits virtually no affinity for other ionotropic glutamate receptors, demonstrating an IC50 of 4.6 µM for the high-affinity kainate binding site, and an IC50 > 100 µM for both the NMDA receptor glutamate and glycine binding sites [1].
| Evidence Dimension | Receptor binding affinity (Ki / IC50) |
| Target Compound Data | Ki = 0.096 µM (AMPA); IC50 > 100 µM (NMDA) |
| Comparator Or Baseline | Non-selective glutamate receptor antagonists |
| Quantified Difference | >1000-fold selectivity for AMPA over NMDA binding sites |
| Conditions | Radioligand binding assays ([3H]AMPA, [3H]glutamate,[3H]glycine) |
Guarantees that downstream readouts in electrophysiology or neuroprotection are strictly driven by AMPA blockade, eliminating NMDA-mediated noise.
In procurement scenarios requiring a validated positive control for neuroprotection, Zonampanel delivers robust, dose-dependent tissue preservation. In a rat model of permanent middle cerebral artery (MCA) occlusion, a 24-hour intravenous infusion of Zonampanel at 20 mg/kg/h reduced the cortical infarct volume by 62% compared to vehicle controls. Unlike NBQX, which causes renal toxicity at effective doses, Zonampanel achieved this significant reduction in the hemodynamic penumbra without inducing behavioral abnormalities or nephrotoxicity[1].
| Evidence Dimension | Cortical infarct volume reduction |
| Target Compound Data | 62% reduction |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | 62% decrease in ischemic damage volume |
| Conditions | Rat permanent MCA occlusion model, 24-h IV infusion (20 mg/kg/h) |
Provides a reliable, non-toxic positive control for in vivo stroke modeling, ensuring that efficacy data is not compromised by systemic toxicity.
Because Zonampanel boasts an 83 mg/mL aqueous solubility, it is a highly effective choice for prolonged continuous IV infusions in ischemia and stroke models (e.g., MCA occlusion). It circumvents the renal tubule precipitation and subsequent nephrotoxicity that strictly limit the use of NBQX in live animal cohorts [1].
In complex in vitro setups requiring continuous perfusion of AMPA antagonists, Zonampanel’s high solubility prevents the crystallization that can block delicate microfluidic channels or alter the osmolarity of the perfusion media, ensuring stable baseline recordings[2].
Due to its >1000-fold selectivity for AMPA receptors over NMDA receptors (IC50 > 100 µM), Zonampanel is highly recommended as a pharmacological tool to isolate AMPA-mediated excitatory postsynaptic currents (EPSCs) in mixed-receptor neural populations without off-target suppression [2].